N-cyclohexyl-5-(2,4-dioxo-1-(2-oxo-2-((3-phenylpropyl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)pentanamide
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Overview
Description
“N-cyclohexyl-5-(2,4-dioxo-1-(2-oxo-2-((3-phenylpropyl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)pentanamide” is a complex organic compound that belongs to the class of quinazolinone derivatives These compounds are known for their diverse biological activities and potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-cyclohexyl-5-(2,4-dioxo-1-(2-oxo-2-((3-phenylpropyl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)pentanamide” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinazolinone Core: This step involves the cyclization of appropriate precursors to form the quinazolinone ring system.
Introduction of the Cyclohexyl Group: This can be achieved through alkylation or acylation reactions.
Attachment of the Phenylpropylamine Moiety: This step may involve amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of suitable solvents to dissolve reactants and facilitate reactions.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to drive reactions to completion.
Chemical Reactions Analysis
Types of Reactions
“N-cyclohexyl-5-(2,4-dioxo-1-(2-oxo-2-((3-phenylpropyl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)pentanamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone oxides, while reduction may produce reduced quinazolinone derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or pharmaceuticals.
Mechanism of Action
The mechanism by which “N-cyclohexyl-5-(2,4-dioxo-1-(2-oxo-2-((3-phenylpropyl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)pentanamide” exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction Pathways: The compound may influence signal transduction pathways, altering cellular functions.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores.
Cyclohexyl Derivatives: Compounds containing cyclohexyl groups.
Phenylpropylamine Derivatives: Compounds with phenylpropylamine moieties.
Uniqueness
“N-cyclohexyl-5-(2,4-dioxo-1-(2-oxo-2-((3-phenylpropyl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)pentanamide” is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
1223770-16-8 |
---|---|
Molecular Formula |
C30H38N4O4 |
Molecular Weight |
518.658 |
IUPAC Name |
N-cyclohexyl-5-[2,4-dioxo-1-[2-oxo-2-(3-phenylpropylamino)ethyl]quinazolin-3-yl]pentanamide |
InChI |
InChI=1S/C30H38N4O4/c35-27(32-24-15-5-2-6-16-24)19-9-10-21-33-29(37)25-17-7-8-18-26(25)34(30(33)38)22-28(36)31-20-11-14-23-12-3-1-4-13-23/h1,3-4,7-8,12-13,17-18,24H,2,5-6,9-11,14-16,19-22H2,(H,31,36)(H,32,35) |
InChI Key |
XJXFWVVUZAYMIG-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)CCCCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCCCC4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
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